molecular formula C13H15N5O5 B1206707 4-Demethylwyosine

4-Demethylwyosine

Cat. No. B1206707
M. Wt: 321.29 g/mol
InChI Key: QUZQVVNSDQCAOL-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-demethylwyosine is a nucleoside analogue having 6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one as the modified nucleobase. It derives from a guanosine.

Scientific Research Applications

Mechanistic Studies and Enzymatic Functions

  • Hydrogen Atom Abstraction and Imidazoline Ring Formation

    4-Demethylwyosine (4-DmW) is synthesized by TYW1, which catalyzes the condensation of N-methylguanosine (m¹G) with pyruvate. This process involves hydrogen atom abstraction from the methyl group of m¹G and the formation of the imidazoline ring, integral to 4-DmW's structure (Young & Bandarian, 2015).

  • Role of Pyruvate in 4-DmW Formation

    Pyruvate serves as the source of two carbons required for the imidazoline ring of 4-DmW, with carbons C2 and C3 of pyruvate incorporated into the structure (Young & Bandarian, 2011).

  • Radical-SAM Enzyme Characteristics

    TYW1, a 4-DmW synthase, is part of the Radical-SAM superfamily, with an additional [4Fe-4S] cluster interacting with the pyruvate co-substrate. This highlights its role in radical insertion reactions in tRNA modification (Perche-Létuvée et al., 2012).

Biosynthesis and Molecular Structure

  • Molecular Structure Analysis: The flavodoxin-like domain of TYW1, essential for 4-DmW synthesis, binds the coenzyme flavin mononucleotide (FMN). This aids in elucidating the structural enzymology of 4-DmW synthesis in tRNA (Sjekloća & Ferré-D’Amaré, 2022).

Role in tRNA Function and Modification

  • Bifunctional Methyltransferase Activity

    A remarkable bifunctional tRNA methyltransferase, aTrm5a, catalyzes methylation reactions at two positions in tRNA, crucial for the production of 4-DmW and its derivatives in archaeal tRNA(Phe) (Urbonavičius, Meškys, & Grosjean, 2014).

  • Influence on Drug Resistance in Cancer Therapy

    Changes in tRNA modifications, including the presence of 4-DmW, correlate with acquired drug resistance, such as taxol resistance in cancer cell lines. The dynamic regulation of 4-DmW levels may be a mechanism underlying resistance to chemotherapy (Pan, Yan, Wang, & Jiang, 2020).

properties

Product Name

4-Demethylwyosine

Molecular Formula

C13H15N5O5

Molecular Weight

321.29 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one

InChI

InChI=1S/C13H15N5O5/c1-5-2-17-11(22)7-10(16-13(17)15-5)18(4-14-7)12-9(21)8(20)6(3-19)23-12/h2,4,6,8-9,12,19-21H,3H2,1H3,(H,15,16)/t6-,8-,9-,12-/m1/s1

InChI Key

QUZQVVNSDQCAOL-WOUKDFQISA-N

Isomeric SMILES

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O

synonyms

4-demethylwyosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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